Methyl 2-[(4-methoxyphenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Methyl 2-[(4-methoxyphenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound featuring a unique structure that combines multiple functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methoxyphenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine hydrate, formimidate derivatives, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methoxyphenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
Methyl 2-[(4-methoxyphenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated as a potential drug candidate for various diseases, including cancer and neurodegenerative disorders.
Industry: It may be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methoxyphenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell cycle progression and apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, such as:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Uniqueness
Methyl 2-[(4-methoxyphenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C18H16N4O4S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
methyl 4-[(4-methoxyphenoxy)methyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C18H16N4O4S/c1-10-14-16-20-13(8-26-12-6-4-11(24-2)5-7-12)21-22(16)9-19-17(14)27-15(10)18(23)25-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
BWZFZBGWBKJERA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)OC)C(=O)OC |
Origin of Product |
United States |
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